n-(3,7-Dibromo-9h-fluoren-2-yl)acetamide
Description
N-(3,7-Dibromo-9H-fluoren-2-yl)acetamide is a halogenated fluorene derivative characterized by bromine substitutions at positions 3 and 7 of the fluorene backbone and an acetamide group at position 2. The molecular formula is C₁₅H₁₀Br₂NO, with a molecular weight of 396.07 g/mol (approximated based on analogous structures) . This compound is of interest in medicinal chemistry and toxicology due to structural similarities to carcinogenic fluorene derivatives, such as N-2-fluorenylacetamide, which undergoes metabolic activation via hydroxylation and deacetylation .
Properties
CAS No. |
1914-43-8 |
|---|---|
Molecular Formula |
C15H11Br2NO |
Molecular Weight |
381.06 g/mol |
IUPAC Name |
N-(3,7-dibromo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Br2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChI Key |
RIEMWFLIHOWCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorene-Based Acetamides
Key Observations :
Halogen Type and Position :
- Bromine (Br) at positions 3 and 7 in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) in N-(1,3-dichloro-9H-fluoren-2-yl)acetamide . Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological systems.
- Substitution at position 9 (e.g., oxo group in N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide) disrupts aromaticity, reducing planarity and altering binding affinity .
Key Observations :
- Substituent Position Dictates Metabolism : Bromine at position 7 in the target compound may sterically hinder hydroxylation, a critical step in metabolic activation. This contrasts with N-(1-hydroxy-2-fluorenyl)acetamide, where hydroxylation at position 1 facilitates rapid deacetylation and protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
